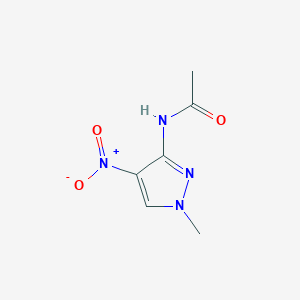
N-(1-Methyl-4-nitropyrazol-3-YL)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Methyl-4-nitropyrazol-3-YL)acetamide is a nitrogen-containing heterocyclic compound It is part of the pyrazole family, which is known for its diverse chemical properties and applications This compound is characterized by the presence of an acetamido group, a methyl group, and a nitro group attached to the pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-4-nitropyrazol-3-YL)acetamide typically involves the nitration of pyrazole derivatives. One common method is the nitration of 1-methylpyrazole using a mixture of nitric acid and sulfuric acid . This reaction introduces the nitro group at the 4-position of the pyrazole ring. The acetamido group can be introduced through subsequent acylation reactions.
Industrial Production Methods
In industrial settings, continuous-flow processes are often employed for the synthesis of nitropyrazoles. These processes involve the continuous nitration, quenching, neutralization, extraction, and separation of the desired product . This method offers advantages such as higher yields, improved purity, and increased productivity compared to traditional batch processes.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Methyl-4-nitropyrazol-3-YL)acetamide undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro group on the pyrazole ring makes it susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The presence of the nitro group can also facilitate nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used to reduce the nitro group.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Pyrazoles: Electrophilic and nucleophilic substitution reactions can yield various substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
N-(1-Methyl-4-nitropyrazol-3-YL)acetamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(1-Methyl-4-nitropyrazol-3-YL)acetamide is primarily determined by its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The acetamido group can participate in hydrogen bonding and other interactions with enzymes and receptors . These interactions can modulate the activity of various molecular pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitropyrazole: Similar in structure but lacks the acetamido and methyl groups.
1-Methyl-4-nitropyrazole: Similar but lacks the acetamido group.
1,3-Dimethyl-4-nitropyrazole: Contains an additional methyl group compared to N-(1-Methyl-4-nitropyrazol-3-YL)acetamide.
Uniqueness
This compound is unique due to the presence of both the acetamido and nitro groups on the pyrazole ring.
Eigenschaften
CAS-Nummer |
141853-26-1 |
|---|---|
Molekularformel |
C6H8N4O3 |
Molekulargewicht |
184.15 g/mol |
IUPAC-Name |
N-(1-methyl-4-nitropyrazol-3-yl)acetamide |
InChI |
InChI=1S/C6H8N4O3/c1-4(11)7-6-5(10(12)13)3-9(2)8-6/h3H,1-2H3,(H,7,8,11) |
InChI-Schlüssel |
IEEQTDOZDRTVQP-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NN(C=C1[N+](=O)[O-])C |
Kanonische SMILES |
CC(=O)NC1=NN(C=C1[N+](=O)[O-])C |
Synonyme |
Acetamide, N-(1-methyl-4-nitro-1H-pyrazol-3-yl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















